molecular formula C16H19NO3 B2468780 (1R,2S)-2-(2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxylic acid CAS No. 1218230-39-7

(1R,2S)-2-(2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxylic acid

Cat. No.: B2468780
CAS No.: 1218230-39-7
M. Wt: 273.332
InChI Key: GYUQJDSKNBDITI-QWHCGFSZSA-N
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Description

(1R,2S)-2-(2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxylic acid is a complex organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a 2,3-dihydroindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to start with the cyclohexane ring and introduce the carboxylic acid group through a series of functional group transformations. The 2,3-dihydroindole moiety can be introduced via a condensation reaction with an appropriate indole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

(1R,2S)-2-(2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which (1R,2S)-2-(2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2S)-2-(2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxylic acid include other cyclohexane derivatives and indole-containing compounds. Examples include:

  • Cyclohexane-1-carboxylic acid
  • 2,3-Dihydroindole-1-carboxylic acid
  • Indole-2-carboxylic acid

Uniqueness

What sets this compound apart is the specific combination of the cyclohexane ring and the 2,3-dihydroindole moiety, which may confer unique chemical and biological properties

Properties

IUPAC Name

(1R,2S)-2-(2,3-dihydroindole-1-carbonyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-15(12-6-2-3-7-13(12)16(19)20)17-10-9-11-5-1-4-8-14(11)17/h1,4-5,8,12-13H,2-3,6-7,9-10H2,(H,19,20)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUQJDSKNBDITI-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)N2CCC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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